molecular formula C11H13N3S2 B3263799 5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 380335-66-0

5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol

Cat. No. B3263799
M. Wt: 251.4 g/mol
InChI Key: JIXKQGPKUYDYPH-UHFFFAOYSA-N
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Description

5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol is a derivative of 5-amino-1,3,4-thiadiazole-2-thiol . It is a part of the 1,3,4-thiadiazole family, which is known for its broad spectrum of biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The amino group of the resulting oxadiazoles is then acylated with various acid chlorides . Further cyclization and coupling reactions can lead to a variety of heterocyclic derivatives .

Scientific Research Applications

Heterocyclic Systems in Medicinal Chemistry

1,3,4-Thiadiazole and its derivatives are recognized for their broad pharmacological potential, making them significant scaffolds in medicinal chemistry. These compounds are explored for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The flexibility for chemical modifications allows these heterocycles to serve as essential structural components in designing new drug-like molecules. The incorporation of 1,3,4-thiadiazole into various heterocycles often results in a synergistic effect, enhancing pharmacological activity (Lelyukh, 2019).

Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these compounds is believed to be a key factor contributing to their extensive pharmacological importance. The development of hybrid molecules combining different molecular frameworks within this class may lead to compounds with novel biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).

Synergistic Effects with Quinazoline Derivatives

Quinazoline-4(3H)-ones and their derivatives are another class of compounds that have been extensively studied for specific biological activities. By introducing bioactive moieties to the quinazolinone nucleus, researchers have been able to create novel medicinal agents. This approach includes the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, which have shown antibacterial activity against various strains, highlighting the potential of combining thiadiazole derivatives with other heterocyclic systems for enhanced biological activities (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Synthesis Strategies for Heterocyclic Compounds

Efforts in synthesizing thiadiazolotriazines demonstrate the innovative approaches taken to explore the biological activity of thiadiazole derivatives. These strategies often involve starting with precursors like 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones or 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, underlining the importance of thiadiazoles as intermediates in designing novel biologically active compounds (Abdel-Wahab, 2017).

properties

IUPAC Name

5-(4-propan-2-ylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-7(2)8-3-5-9(6-4-8)12-10-13-14-11(15)16-10/h3-7H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXKQGPKUYDYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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